molecular formula C18H30N4O2 B11820793 tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate

tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B11820793
M. Wt: 334.5 g/mol
InChI Key: AZUFNNXQZLRMQF-UHFFFAOYSA-N
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Description

Tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its incorporation of an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. The presence of the imidazole ring imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or spirocyclic moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The spirocyclic structure may also contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate is unique due to its spirocyclic structure, which is not commonly found in other imidazole-containing compounds. This structural feature may enhance its stability, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H30N4O2

Molecular Weight

334.5 g/mol

IUPAC Name

tert-butyl 2-[(1-ethylimidazol-2-yl)methylamino]-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C18H30N4O2/c1-5-21-11-8-19-15(21)13-20-14-12-18(14)6-9-22(10-7-18)16(23)24-17(2,3)4/h8,11,14,20H,5-7,9-10,12-13H2,1-4H3

InChI Key

AZUFNNXQZLRMQF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CNC2CC23CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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